
Aristolochic acid
Overview
Description
Aristolochic acid is a family of naturally occurring compounds found in the Aristolochiaceae plant family, particularly in the genera Aristolochia and Asarum. These compounds are known for their potent carcinogenic, mutagenic, and nephrotoxic properties . Historically, this compound-containing plants have been used in traditional medicine across various cultures, including Chinese herbal medicine, to treat a range of ailments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aristolochic acid involves several steps, including the nitration of phenanthrene derivatives followed by methoxylation and carboxylation. One common synthetic route starts with the nitration of 1,2,3,4-tetrahydrophenanthrene, followed by oxidation to form the corresponding nitrophenanthrene carboxylic acid .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. extraction from natural sources, such as Aristolochia and Asarum plants, is a more prevalent method. Techniques like pressurized liquid extraction (PLE) and supercritical fluid extraction (SFE) are used to isolate this compound from these plants .
Chemical Reactions Analysis
Types of Reactions: Aristolochic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aristolactams.
Reduction: Nitroreduction reactions convert this compound to N-hydroxyaristolactams.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Nitroreductase enzymes or chemical reducing agents like zinc and hydrochloric acid are used.
Major Products:
Oxidation: Aristolactams.
Reduction: N-hydroxyaristolactams and other reduced derivatives.
Scientific Research Applications
Historical Context and Traditional Uses
Aristolochic acid has been used in traditional medicine, especially in Asian countries, for centuries. It was commonly included in herbal formulations for treating various ailments, including inflammatory conditions and pain relief. However, the recognition of its toxic effects has led to a reevaluation of its safety profile.
Nephrotoxicity
This compound is primarily known for causing this compound nephropathy (AAN), a condition characterized by interstitial nephritis and renal failure. Studies have shown that exposure to this compound leads to severe kidney damage through mechanisms such as oxidative stress and apoptosis. For instance, a study demonstrated that Panax ginseng extract could mitigate some toxic effects of this compound on renal cells, although it also highlighted potential adverse interactions that could exacerbate kidney injury .
Carcinogenicity
This compound has been classified as a human carcinogen based on substantial evidence linking it to urothelial cancers and other malignancies. Research indicates that it induces mutations in critical genes such as p53, with a predominant mutation type being A:T to T:A transversions . Epidemiological studies have shown a significant association between the consumption of herbal products containing this compound and an increased risk of urinary tract cancers .
Research Trends and Future Directions
Recent bibliometric analyses reveal a growing body of research focused on understanding the dual nature of this compound—its therapeutic potential versus its toxicological risks. Suggestions for future research include:
- Investigating the antitumor efficacy of aristolochic acids.
- Exploring the immune-modulating activities of these compounds.
- Conducting comprehensive reviews on naturally occurring aristolochic acids.
- Analyzing the correlation between mutational signatures induced by this compound and various cancers .
Case Study: this compound Nephropathy
A notable case involved a 49-year-old male diagnosed with chronic kidney disease attributed to the consumption of traditional Chinese herbs containing this compound. The patient exhibited significant renal dysfunction, highlighting the need for awareness regarding herbal remedies containing this compound .
Case Study: Urothelial Carcinoma
In a population-based study, patients with upper urinary tract cancers showed high frequencies of A:T to T:A transversions in their p53 genes, correlating with prior exposure to this compound-containing herbal products. This case underscores the carcinogenic potential of the compound and its implications for public health .
Mechanism of Action
Aristolochic acid exerts its effects through several mechanisms:
DNA Adduction: It forms covalent adducts with DNA, leading to mutations and carcinogenesis.
Signaling Pathways: Activates NF-κB and STAT3 pathways, contributing to inflammation and apoptosis.
Nephrotoxicity: Causes chronic renal failure through selective nephrotoxicity, often requiring dialysis or kidney transplantation.
Comparison with Similar Compounds
Aristolactams: Reduced derivatives of Aristolochic acid with similar toxicological profiles.
Nitrophenanthrene Carboxylic Acids: Structurally related compounds with varying degrees of toxicity.
Uniqueness: this compound is unique due to its potent nephrotoxic and carcinogenic properties, which are more pronounced compared to other similar compounds. Its ability to form stable DNA adducts and induce specific mutational signatures sets it apart from other nitrophenanthrene carboxylic acids .
Biological Activity
Aristolochic acid (AA) is a naturally occurring compound primarily found in plants of the Aristolochiaceae family. It has garnered significant attention due to its potent biological activities, including its carcinogenic properties, nephrotoxicity, and effects on cellular processes such as apoptosis and gene mutations. This article delves into the biological activity of this compound, supported by various studies and findings.
Overview of this compound
This compound exists in several forms, with this compound I (AAI) and this compound II (AAII) being the most studied. These compounds have been linked to severe health issues, particularly in populations using traditional herbal remedies containing them.
Carcinogenicity
Aristolochic acids are classified as human carcinogens based on extensive evidence from both animal studies and human epidemiological data. The mechanisms through which AA induces cancer include:
- DNA Damage : AA has been shown to cause mutations in various organisms. In vitro studies demonstrated that AA induces mutations in Salmonella typhimurium and mammalian cell lines, including hprt mutations in rat fibroblasts and Chinese hamster ovary cells . Notably, mutations in the p53 gene, a critical tumor suppressor gene, have been observed in cells exposed to AA .
- Formation of DNA Adducts : AA binds to DNA, leading to the formation of adducts that can result in mutagenesis and carcinogenesis. Studies have identified specific binding sites in oncogenes such as H-ras and tumor suppressor genes like p53 .
- Cell Cycle Disruption : AA can arrest the cell cycle at the G2/M phase and induce apoptosis at higher concentrations. This effect is mediated through increased reactive oxygen species (ROS) production and activation of apoptotic pathways .
Nephrotoxicity
This compound nephropathy (AAN) is a well-documented condition resulting from exposure to AA. Key findings include:
- Cellular Toxicity : AAN is characterized by tubular interstitial fibrosis and apoptosis of renal tubular epithelial cells. Studies indicate that AA exposure leads to increased apoptosis rates in kidney cells, primarily through caspase activation .
- Oxidative Stress : AA induces oxidative stress, contributing to renal injury. Research has shown that antioxidants may mitigate some of these effects but can also interact negatively with AA's nephrotoxic properties .
Case Studies
- Population-Based Case-Control Study : A study conducted in Taiwan found a significant association between the consumption of this compound-containing herbal products and an increased risk of urinary tract cancer. Patients who had consumed more than 500 pills containing AA were at a notably higher risk for developing this type of cancer .
- Experimental Models : In animal models, treatment with AAI resulted in renal damage characterized by elevated blood urea nitrogen (BUN) and creatinine levels, indicative of impaired kidney function. These models further demonstrated that co-administration with certain herbal extracts could either exacerbate or alleviate AAI-induced toxicity .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for detecting aristolochic acid (AA) and its DNA adducts in biological samples?
- Answer : Use 32P-postlabeling coupled with polyacrylamide gel electrophoresis (PAGE) to identify AA-specific DNA adducts (e.g., dA- and dG-aristolactam adducts) in renal tissues . For quantification, ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) provides high sensitivity and specificity for AA detection in herbal matrices . Validate methods with authentic standards and include controls for metabolic activation (e.g., nitroreduction pathways) to ensure accuracy .
Q. How can researchers design studies to assess AA-induced nephrotoxicity in animal models?
- Answer : Employ longitudinal metabolomic profiling (e.g., GC-TOF/MS) to track dose- and time-dependent changes in metabolites (e.g., citric acid, glycine) linked to proximal tubule injury and TCA cycle dysregulation . Pair this with histopathology (e.g., renal interstitial fibrosis scoring) and serum biomarkers (e.g., creatinine, urea) to correlate metabolic disruptions with clinical outcomes .
Q. What are the standard protocols for minimizing AA contamination in herbal medicines?
- Answer : Optimize alkali-processing techniques using response surface methodology (RSM) and artificial neural networks (e.g., BP/RBF models) to predict AA removal efficiency . Advanced materials like vinyl-linked ionic covalent organic frameworks (iCOFs) selectively adsorb AA-I from complex herbal extracts, offering a scalable purification strategy .
Advanced Research Questions
Q. How can conflicting data on AA’s antitumor effects versus its carcinogenicity be reconciled in mechanistic studies?
- Answer : Conduct cell-type-specific assays to differentiate AA’s pro-apoptotic effects (e.g., in cancer cells) from its mutagenic potential (e.g., A:T → T:A transversions in p53 or H-ras genes) . Use single-cell sequencing to map mutational signatures in urothelial cancers and compare them to AA-adduct profiles from 32P-postlabeling data .
Q. What computational approaches are suitable for studying AA metabolism by cytochrome P450 (CYP) enzymes?
- Answer : Combine flexible in silico docking (e.g., binding energy calculations) with in vitro CYP activity assays (e.g., recombinant human CYP1A2/2C9) to predict O-demethylation efficiency of AAI to AAIa. Validate with kinetic parameters (e.g., Vmax/Km) and correlate with hepatic expression levels .
Q. How can AI/ML models improve early diagnosis of AA nephropathy (AAN) in high-risk populations?
- Answer : Integrate geospatial data (e.g., AA levels in soil/water), clinical biomarkers (e.g., urinary AA-DNA adducts), and metabolomic profiles into machine learning algorithms to stratify patient risk . Prioritize cohorts from endemic regions (e.g., Balkans) for longitudinal validation .
Q. What strategies address contradictions in AA’s immunomodulatory effects reported across studies?
- Answer : Perform dose-response experiments in immune cell lines (e.g., macrophages) to distinguish pro-inflammatory (low-dose) vs. immunosuppressive (high-dose) effects. Pair with phosphoproteomics to map signaling pathways (e.g., NF-κB, NLRP3) and validate using in vivo models with tissue-specific knockout mice .
Q. Methodological Challenges & Data Analysis
Q. How should researchers analyze mutational spectra in AA-associated cancers to establish causality?
- Answer : Use AmpliChip p53 microarrays or whole-exome sequencing to identify A:T → T:A transversions in urothelial carcinomas. Compare mutational profiles to AA-adduct distribution (via 32P-postlabeling) and environmental exposure data (e.g., AA-contaminated crops) .
Q. What statistical frameworks are robust for assessing dose-response relationships in AA toxicity studies?
- Answer : Apply Bayesian hierarchical models to integrate heterogeneous data (e.g., metabolomic, histopathological, genomic) while accounting for individual variability. Use benchmark dose (BMD) modeling to estimate safe exposure thresholds .
Q. Emerging Research Directions
Q. How can multi-omics approaches elucidate AA’s role in renal fibrosis and carcinogenesis?
- Answer : Combine epigenomics (e.g., DNA methylation at fibrotic gene loci), transcriptomics (e.g., TGF-β pathway activation), and adductomics to map AA’s dual role in fibrosis and mutagenesis. Validate with in situ hybridization in patient biopsies .
Q. What innovations in analytical chemistry are needed to detect trace AA in complex matrices?
Properties
IUPAC Name |
8-methoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c1-23-12-4-2-3-8-9(12)5-11(18(21)22)14-10(17(19)20)6-13-16(15(8)14)25-7-24-13/h2-6H,7H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFQZRXNYIEMAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=C(C=C21)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040969 | |
Record name | Aristolochic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313-67-7 | |
Record name | Aristolochic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aristolochic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000313677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristolochic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50413 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aristolochic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aristolochic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-methoxy-3,4-methylenedioxy-10-nitrophenanthrene-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARISTOLOCHIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94218WFP5T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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